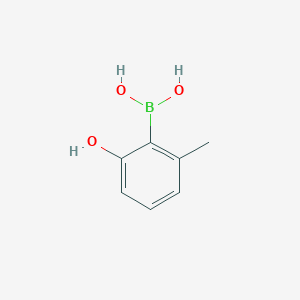![molecular formula C14H12O3 B12286491 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)
2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid is a compound belonging to the class of dihydronaphthofurans, which are arene ring-fused furans. These compounds are known for their presence in various natural and synthetic products, exhibiting significant biological and pharmacological activities . The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone is stirred, followed by the addition of allyl bromide . Another method includes the use of iron(III)-catalyzed cascade reactions to prepare spiro naphthodihydrofurans, which can be further converted to the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological and pharmacological activities.
Scientific Research Applications
2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Research has shown its potential as an anticancer agent and inhibitor of NF-κB activity. It exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of NF-κB, a transcription factor involved in regulating immune response and cell survival . By inhibiting NF-κB, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparison with Similar Compounds
2,3-Dihydro-5-chloro-naphtho[1,2-b]furan-2-carboxylic acid: This compound also exhibits inhibitory activity against NF-κB and has been studied for its anticancer properties.
Naphtho[2,3-b]furan-4,9-dione: Another related compound that undergoes similar chemical reactions and has potential biological applications.
Uniqueness: 2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid stands out due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit NF-κB and induce cytotoxicity in cancer cells makes it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,10H,7-8H2,(H,15,16) |
InChI Key |
SKLDOUZOOMQVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C3=CC=CC=C3C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)


![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)


![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)
